



"impact of N,N'-Ethylenebis(stearamide) on the mechanical properties of composites"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N,N'-Ethylenebis(stearamide)

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Technical Support Center: The Role of N,N'-Ethylenebis(stearamide) in Composites

Welcome to the technical support center for researchers and scientists working with **N,N'-Ethylenebis(stearamide)** (EBS). This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and standardized protocols for incorporating EBS into composite materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of **N,N'-Ethylenebis(stearamide)** (EBS) in polymer composites?

A1: **N,N'-Ethylenebis(stearamide)** is a multifunctional synthetic wax primarily used as a processing aid in polymer composites. Its main functions include acting as an internal and external lubricant, a release agent, and a dispersing aid for fillers and pigments.[1][2][3] As a lubricant, EBS reduces friction and the viscosity of the polymer melt, which can improve flowability and allow for lower processing temperatures.[4][5][6] This also helps to enhance the dispersion of reinforcements like glass fibers or mineral fillers within the polymer matrix.[3][7]

Q2: How does the addition of EBS typically affect the mechanical properties of composites?

A2: The impact of EBS on mechanical properties can be complex and depends on the polymer matrix, the type of reinforcement, and the EBS concentration.



- Tensile and Flexural Properties: The effect varies. In some systems, such as glass-filled ABS and SAN, tensile strength may decrease with higher EBS content.[4] However, in other composites, by improving filler dispersion and reducing internal stresses, EBS can help maintain or even slightly improve tensile and flexural strength.[8]
- Impact Strength: This is a critical trade-off. EBS can sometimes lead to a decrease in impact strength, as observed in some glass-fiber-reinforced composites.[4] However, in other systems like PET/OMMT or PA 6/EBS/SiO2-COOH composites, EBS has been shown to remarkably enhance impact strength, indicating it can also act as a toughening agent.[7][8] The optimal amount is crucial, as excessive EBS can weaken the interfacial adhesion and reduce overall cohesion.[5]
- Surface Finish and Hardness: As a lubricant and flow modifier, EBS often improves the surface finish of molded parts, giving them a higher gloss.

Q3: What is a typical concentration range for EBS in composite formulations?

A3: The optimal concentration of EBS depends heavily on the specific polymer system and the desired outcome. However, a general starting range for molding applications is typically between 0.2% and 2.0% by weight.[3][5][9] For polyolefin films, recommended levels are lower, around 500 to 2000 ppm.[3] It is always recommended to conduct a dosage study to determine the optimal level for your specific application, as over-lubrication can negatively affect mechanical properties.[5]

Troubleshooting Guide

This guide addresses common problems encountered when using EBS in composite materials.

Problem: Reduced Impact Strength After Adding EBS

- Possible Cause 1: Over-lubrication. An excessive amount of EBS can create weak points within the composite matrix by hindering the polymer-filler or polymer-fiber interfacial adhesion.
 - Solution: Systematically reduce the concentration of EBS in your formulation. Conduct a
 design of experiments (DOE) to find the optimal dosage where processing is improved
 without significantly compromising impact strength.[5]



- Possible Cause 2: Poor Dispersion of EBS. If the EBS is not uniformly distributed, it can form agglomerates that act as stress concentration points, leading to premature failure under impact.
 - Solution: Ensure your compounding process provides sufficient shear to melt and disperse
 the EBS evenly. Increase mixing time or adjust the screw configuration in your twin-screw
 extruder to enhance distributive and dispersive mixing.

Problem: Inconsistent Mechanical Property Results Batch-to-Batch

- Possible Cause 1: Inadequate Mixing. The EBS and other fillers may not be uniformly dispersed throughout the polymer matrix, leading to variations in test specimens.
 - Solution: Standardize your mixing protocol. For melt compounding, ensure consistent extruder screw speed, residence time, and temperature profile. Pre-blending the EBS with other powdered components before introducing them to the extruder can also promote uniformity.[3]
- Possible Cause 2: Moisture Contamination. Many polymers, especially polyamides, are hygroscopic. Absorbed moisture can affect the processing and final properties of the composite.
 - Solution: Pre-dry all materials (polymer resin, fillers, and EBS) according to the manufacturer's recommendations before compounding. A typical pre-drying procedure involves holding the material at 90°C for 3 hours.[4]

Problem: Surface Defects on Molded Parts (e.g., Blisters, Flow Lines, or Dull Spots)

- Possible Cause 1: Poor Flow or Mold Filling. The viscosity of the polymer melt may be too high, or the injection molding parameters may be suboptimal.
 - Solution: EBS is designed to improve melt flow.[4] Ensure your EBS concentration is appropriate. Additionally, optimize injection molding parameters such as melt temperature, injection speed, and mold temperature to improve the surface finish.
- Possible Cause 2: Off-gassing or Volatiles. Trapped air or moisture can lead to surface defects like blisters.



 Solution: Ensure all materials are properly dried. Verify that the processing temperature is not excessively high, which could cause degradation of the polymer or additives.

Experimental Protocols

Protocol 1: Incorporation of EBS into a Thermoplastic Composite via Melt Compounding

This protocol describes a general method for preparing composite test specimens.

- · Material Preparation:
 - Dry the thermoplastic polymer resin, reinforcement (e.g., glass fibers, talc), and EBS powder/beads in an oven at the recommended temperature and duration to remove moisture (e.g., 90°C for 3 hours).[4]
 - Accurately weigh all components according to the desired formulation percentages.
- Compounding:
 - Set the temperature profile on a twin-screw extruder appropriate for the polymer matrix.
 For example, a profile for ABS could be in the 200-220°C range.[4]
 - Pre-mix the dried polymer pellets with the EBS and any other powdered additives in a bag to ensure a homogenous feed.
 - Feed the mixture into the main hopper of the extruder. If using continuous reinforcements like glass fibers, feed them through a separate side feeder.[9]
 - Extrude the molten composite through a strand die.
- Pelletizing:
 - Cool the extruded strands in a water bath.
 - Feed the cooled, solidified strands into a pelletizer to produce composite pellets.
- Specimen Preparation:



- Dry the composite pellets to remove any surface moisture from the water bath.
- Use an injection molding machine to produce test specimens (e.g., tensile bars, flexural bars, impact specimens) according to ASTM or ISO standards (e.g., ASTM D638 for tensile properties, ASTM D256 for Izod impact).[4]
- Conditioning and Testing:
 - Condition the molded specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing.
 - Perform mechanical tests according to the relevant standards.

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Data on Mechanical Properties

The following tables summarize the effects of EBS on the mechanical properties of various composite systems as reported in literature.

Table 1: Effect of EBS on Glass Fiber (GF) Reinforced ABS Composites

EBS Conc. (% wt)	Tensile Strength (MPa)	Flexural Modulus (GPa)	Impact Strength (kJ/m²)
0.5	49.0	2.5	18.5
1.0	48.5	2.6	18.0
1.5	47.0	2.8	17.0
2.0	46.5	2.4	16.5

Data synthesized from

graphical

representations in

literature.[4]



Table 2: Effect of EBS on Polyamide 6 (PA 6) Composites with SiO₂-COOH

Composite System	Tensile Strength (MPa)	Bending Strength (MPa)	Izod Impact Strength (kJ/m²)
Pure PA 6	~58	~85	~5.5
PA 6 / 0.4% EBS / 0.2% SiO ₂ -COOH	~58	~70	~10.0
Data extracted from a study showing improved toughness. [8]			

Table 3: Effect of EBS on Polypropylene Copolymer (PPc) with 40% Anhydrite (AII) Filler

Composite System	Tensile Strength (MPa)	Strain at Break (%)	Notched Impact Strength (kJ/m²)
PPc + 40% AII	~20	~50	~3.0
PPc + 40% AII (surface modified with EBS)	~18	~260	~5.3
Data shows EBS facilitating debonding, leading to significantly improved ductility and impact properties.[10]			

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- To cite this document: BenchChem. ["impact of N,N'-Ethylenebis(stearamide) on the mechanical properties of composites"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091910#impact-of-n-n-ethylenebis-stearamide-on-the-mechanical-properties-of-composites]

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